molecular formula C17H16Cl2N2O2S B2831423 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476280-26-9

2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2831423
CAS No.: 476280-26-9
M. Wt: 383.29
InChI Key: HLCAYXGMQBJWNK-UHFFFAOYSA-N
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Description

This compound is a benzothiophene derivative featuring a 3,5-dichlorobenzamido substituent at the 2-position and a carboxamide group at the 3-position, with a methyl group at the 5-position of the tetrahydrobenzothiophene core.

Properties

IUPAC Name

2-[(3,5-dichlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-8-2-3-13-12(4-8)14(15(20)22)17(24-13)21-16(23)9-5-10(18)7-11(19)6-9/h5-8H,2-4H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCAYXGMQBJWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

The compound’s closest analog is 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) . Key differences include:

  • Substituents: The dichloro groups in the target compound are electron-withdrawing, whereas the dimethoxy groups in the analog are electron-donating.
  • Methyl Position : The methyl group is at the 5-position in the target compound versus the 6-position in the analog, which may influence conformational flexibility and steric interactions.

Thiazole-Containing Analogs

and describe thiazole-based compounds, such as N-[4-(5-bromanylthiophen-2-yl)-1,3-thiazol-2-yl]-3,5-bis(chloranyl)benzamide . These analogs differ in their core heterocycles (thiazole vs. benzothiophene) and substituent patterns. For example:

  • Functional Groups: Bromine or cyano substituents (e.g., in ’s compounds 11a and 11b) may enhance electrophilic reactivity compared to dichloro groups.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The dichloro substituents may influence hydrogen-bonding networks compared to dimethoxy analogs. Tools like SHELX and ORTEP () are critical for analyzing such structural differences .

Melting Points and Stability

The dichloro groups may further elevate thermal stability via enhanced van der Waals interactions.

Data Table: Key Comparisons

Property Target Compound Dimethoxy Analog Thiazole-Based Analog
Core Structure Tetrahydrobenzothiophene Tetrahydrobenzothiophene Thiazole
Substituents 3,5-dichloro, 5-methyl 3,5-dimethoxy, 6-methyl 3,5-dichloro, thiophene-bromine
Electron Effects Electron-withdrawing (Cl) Electron-donating (OCH3) Mixed (Cl, Br)
Potential Solubility Low (lipophilic Cl groups) Moderate (polar OCH3 groups) Low (Br, thiophene)
Synthetic Yield (Typical) ~60% (estimated from analogs) Not reported 57–68%

Biological Activity

The compound 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16Cl2N2O Molecular Weight 319 21 g mol \text{C}_{15}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 319 21 g mol }

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzothiophene Derivative AE. coli, S. aureus32 µg/mL
Benzothiophene Derivative BP. aeruginosa16 µg/mL

Analgesic Activity

The analgesic properties of related compounds have been evaluated using the "hot plate" method on laboratory mice. Results indicate that these compounds can provide pain relief comparable to standard analgesics.

  • Case Study : A study reported that a derivative of the benzothiophene class exhibited analgesic effects exceeding that of metamizole in animal models.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation in vitro and in vivo. The proposed mechanism involves the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can modulate pain perception.
  • Cell Cycle Interference : Similar compounds have been noted to affect cell cycle progression in cancer cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for various benzothiophene derivatives:

  • Study on Antitumor Activity : A derivative was tested against cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Mutagenicity Testing : Mutagenic potential was assessed using the Ames test; results showed no significant mutagenicity at tested doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : Start with the benzothiophene core (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives) .
  • Step 2 : Introduce the 3,5-dichlorobenzamido group via condensation reactions using coupling agents like EDCI or DCC in anhydrous DMF .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with HPLC (>98%) .
  • Key Challenge : Avoid hydrolysis of the carboxamide group during synthesis by maintaining inert conditions (argon atmosphere) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substitutions (e.g., distinguishing between 3,5-dichloro and methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C17_{17}H17_{17}Cl2_2N2_2O2_2S) and detect byproducts .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-Cl vibrations .

Q. How can preliminary biological activity screenings be designed for this compound?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays at varying concentrations (1–100 µM) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to eliminate false positives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., amide bond formation vs. side reactions) .
  • Reaction Kinetics : Apply Arrhenius plots to determine activation energies for key steps (e.g., cyclization of the tetrahydrobenzothiophene core) .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for condensation yields) .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates/labs .
  • Structural Analysis : Compare X-ray co-crystallography data with molecular docking simulations to confirm target engagement .

Q. How can the environmental fate of this compound be studied to meet regulatory requirements?

  • Methodological Answer :

  • Degradation Studies : Perform HPLC-MS/MS to track hydrolysis/metabolites under simulated environmental conditions (pH 4–9, UV light exposure) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess LC50_{50} values in aquatic systems .
  • Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationQuantum chemical modeling, reaction kinetics
Biological ActivityCETSA, SPR, molecular docking
Environmental ImpactHPLC-MS/MS, Daphnia magna assays
Structural CharacterizationHR-MS, 1H^1H-NMR, X-ray crystallography

Notes

  • Avoid using trial-and-error approaches for reaction optimization; instead, integrate computational screening (e.g., ICReDD’s reaction path search methods) .
  • For unresolved spectral data (e.g., overlapping NMR peaks), employ 2D techniques like HSQC or COSY .
  • Cross-validate biological activity data across multiple assay formats to mitigate platform-specific biases .

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